molecular formula C13H11ClN2O B8806487 2-AMINO-5-CHLOROBENZOPHENONE OXIME (MIXTURE OF SYN AND ANTI ISOMERS)

2-AMINO-5-CHLOROBENZOPHENONE OXIME (MIXTURE OF SYN AND ANTI ISOMERS)

Cat. No.: B8806487
M. Wt: 246.69 g/mol
InChI Key: GCAVNCINXJNLED-UHFFFAOYSA-N
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Description

2-AMINO-5-CHLOROBENZOPHENONE OXIME (MIXTURE OF SYN AND ANTI ISOMERS) is a chemical compound with the molecular formula C13H11ClN2O It is also known by other names such as (2-amino-5-chlorophenyl)phenylmethanone oxime

Preparation Methods

The synthesis of 2-AMINO-5-CHLOROBENZOPHENONE OXIME (MIXTURE OF SYN AND ANTI ISOMERS) typically involves the reaction of 2-amino-5-chlorobenzophenone with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the oxime group. The reaction conditions generally include refluxing the mixture for several hours to ensure complete conversion .

Chemical Reactions Analysis

2-AMINO-5-CHLOROBENZOPHENONE OXIME (MIXTURE OF SYN AND ANTI ISOMERS) undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and chloro positions, to form various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Scientific Research Applications

2-AMINO-5-CHLOROBENZOPHENONE OXIME (MIXTURE OF SYN AND ANTI ISOMERS) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-AMINO-5-CHLOROBENZOPHENONE OXIME (MIXTURE OF SYN AND ANTI ISOMERS) involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity .

Comparison with Similar Compounds

2-AMINO-5-CHLOROBENZOPHENONE OXIME (MIXTURE OF SYN AND ANTI ISOMERS) can be compared with similar compounds such as:

    2-Amino-5-chlorobenzophenone: This compound lacks the oxime group and has different chemical properties.

    2-Amino-5-nitrophenyl)phenylmethanone: This compound has a nitro group instead of an oxime group, leading to different reactivity and applications.

    (2-Amino-5-chlorophenyl)(4-chlorophenyl)methanone:

2-AMINO-5-CHLOROBENZOPHENONE OXIME (MIXTURE OF SYN AND ANTI ISOMERS) stands out due to its unique oxime group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H11ClN2O

Molecular Weight

246.69 g/mol

IUPAC Name

N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine

InChI

InChI=1S/C13H11ClN2O/c14-10-6-7-12(15)11(8-10)13(16-17)9-4-2-1-3-5-9/h1-8,17H,15H2

InChI Key

GCAVNCINXJNLED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NO)C2=C(C=CC(=C2)Cl)N

Origin of Product

United States

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